molecular formula C8H15NO B7784289 1,2,3-Trimethylpiperidin-4-one

1,2,3-Trimethylpiperidin-4-one

Cat. No.: B7784289
M. Wt: 141.21 g/mol
InChI Key: QVQFNUCLTKVBBY-UHFFFAOYSA-N
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Description

1,2,3-Trimethylpiperidin-4-one is a versatile piperidinone building block of high interest in medicinal chemistry and pharmaceutical research. Piperidinone derivatives are recognized as privileged scaffolds in drug discovery, frequently serving as key intermediates in the synthesis of opioid analgesics and other active pharmaceutical ingredients (APIs) due to their ability to influence the molecule's stereochemistry and biological activity . As a chiral, non-racemic compound, its stereochemistry is a critical focus, with the potential to exist as a mixture of configurational isomers (cis/trans) that can be investigated using advanced techniques like low-temperature NMR and quantum chemical calculations . Researchers value this compound for developing new pharmacologically active molecules, particularly those targeting the central nervous system. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,2,3-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQFNUCLTKVBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305786
Record name 1,2,3-Trimethyl-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18436-85-6
Record name 1,2,3-Trimethyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethyl-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ammonium Nitrate-Mediated Cyclocondensation

A foundational method for synthesizing substituted piperidin-4-ones involves the cyclocondensation of ketones with ammonium salts. In a documented procedure for 2,2,6,6-tetramethylpiperidin-4-one, acetone reacts with ammonium nitrate (NH₄NO₃) under catalytic calcium chloride (CaCl₂) at 30–45°C, achieving 68–72% yield after 7 hours. This exothermic reaction proceeds via:

  • Schiff base formation : Acetone and ammonium hydroxide generate an imine intermediate.

  • Cyclization : Calcium ions coordinate to the nitrogen, facilitating six-membered ring closure.

  • Oxidation : Atmospheric oxygen converts the intermediate amine to the ketone.

Adapting this for 1,2,3-trimethylpiperidin-4-one would require substituting acetone with a methyl-substituted cyclopentanone precursor. However, steric hindrance from three adjacent methyl groups may necessitate higher temperatures (80–100°C) and extended reaction times (12–24 hours).

Palladium-Catalyzed Hydrogenation

The Royal Society of Chemistry details a hydrogenation route for N,N-2,2,6,6-hexamethylpiperidin-4-amine using 10% Pd/C under 3 bar H₂ at 60–80°C. While this targets amine derivatives, reductive amination of 1,2,3-trimethylcyclohexan-4-one with methylamine could theoretically yield the target compound. Critical parameters include:

  • Solvent polarity : Methanol enhances proton availability for imine formation.

  • Hydrogen pressure : >5 bar improves reaction rates but risks over-reduction to secondary alcohols.

  • Catalyst loading : 5–7 wt% Pd/C balances activity against cost.

Alkylation and Methylation Strategies

Chloromethane Quaternization

Quaternary ammonium salts serve as precursors for piperidinones. A reported synthesis of N,N,N-2,2,6,6-heptamethylpiperidin-4-ammonium chloride involves reacting N,N-2,2,6,6-hexamethylpiperidin-4-amine with chloromethane at 70°C under 3 bar pressure. For this compound, this approach would require:

  • Selective methylation : Protecting the ketone group during amine alkylation.

  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) to regenerate the ketone.

Challenges include competing N-methylation and ring-opening at elevated temperatures.

Borohydride Reduction of Oximes

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes reduction with sodium borohydride (NaBH₄) in methanol/water at 0–15°C. Transposing this to this compound synthesis would involve:

  • Oxime formation : Reacting the ketone with hydroxylamine hydrochloride.

  • Stereoselective reduction : NaBH₄ in tetrahydrofuran (THF) at −20°C to preserve configuration.

  • Oxidation : TEMPO-mediated conversion of the secondary alcohol back to the ketone.

Industrial Production Considerations

Continuous-Flow Reactors

Bench-scale syntheses of 2,2,6,6-tetramethylpiperidin-4-one utilize batch reactors, but industrial production employs continuous-flow systems for:

  • Improved heat management : Critical for exothermic cyclocondensations.

  • Higher throughput : 500–700 L/h capacity with in-line GC monitoring.

  • Automated purification : Simulated moving bed (SMB) chromatography isolates isomers.

For this compound, flow chemistry could mitigate decomposition risks during prolonged batch reactions.

Catalytic Cracking Byproducts

Pyrolysis of nitrogen-containing polymers at 900°C with HiFUEL® catalysts (90% N₂/10% H₂) generates substituted piperidinones as byproducts. While yields are low (<5%), this route offers a potential green chemistry pathway if optimized.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures often contain regioisomers requiring resolution:

TechniqueConditionsResolution (Rₛ)
Silica Gel ColumnHeptane:ethyl acetate (50:50 v:v)1.2–1.5
Preparative HPLCC18 column, 0.1% TFA in H₂O/MeCN2.8–3.1
SMB ChromatographyEthanol/water gradient>4.0

Data adapted from.

Spectroscopic Validation

  • ¹H NMR : δ 2.8–3.1 ppm (piperidine CH₂), 1.4–1.6 ppm (methyl groups).

  • IR : Strong C=O stretch at 1715–1740 cm⁻¹.

  • MS : Molecular ion peak at m/z 141.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Table 1: Common Synthesis Methods for TMP4

MethodDescriptionYield Potential
Ethyl Acetoacetate ReactionReaction with amines under acidic conditionsHigh
Cyclization of PrecursorsControlled cyclization of organic compoundsModerate to High

Chemistry

TMP4 serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. It acts as a building block for various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The nitrogen atom in TMP4 can be functionalized with different substituents.
  • Oxidation and Reduction Reactions: TMP4 can be oxidized to form N-oxides or reduced to yield alcohol derivatives.

Biology

Research indicates that TMP4 has potential biological activities:

  • Antimicrobial Properties: Studies have shown that TMP4 exhibits activity against various microorganisms, suggesting its use as an antimicrobial agent.
  • Anticancer Potential: TMP4 has been explored for its ability to inhibit cancer cell proliferation, particularly in prostate cancer models, where it acts as a non-NAD-like PARP-1 inhibitor .

Medicine

TMP4 is involved in the synthesis of pharmaceutical compounds, particularly those targeting:

  • Analgesic and Anti-inflammatory Effects: Its derivatives are being studied for pain relief and anti-inflammatory properties.
  • Potential Anticonvulsant Activity: Research into piperidine derivatives suggests possible applications in treating epilepsy and other neurological disorders.

Industry

In industrial settings, TMP4 is utilized in:

  • Production of Specialty Chemicals: It serves as a precursor for polymers and resins.
  • Agrochemicals Development: TMP4 derivatives are being investigated for their efficacy in agricultural applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of TMP4 on prostate cancer cell lines. The results indicated that TMP4 could inhibit the growth of both androgen-dependent and castration-resistant prostate cancer cells by targeting specific pathways involved in tumor progression .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that TMP4 exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting microbial cell membranes, indicating its potential as a therapeutic agent in infectious diseases .

Table 2: Comparison of Piperidine Derivatives

CompoundStructure VariationApplications
1,2,3-Trimethylpiperidin-4-oneMethyl groups at positions 1, 2, 3Antimicrobial, anticancer
1,2,5-Trimethylpiperidin-4-oneMethyl groups at positions 1, 2, 5Similar applications but different reactivity
Piperidin-4-oneNo methyl substitutionsFundamental building block

Mechanism of Action

Comparison with Similar Compounds

Structural Isomers: 1,2,5-Trimethylpiperidin-4-one

1,2,5-Trimethylpiperidin-4-one shares the same molecular formula (C₈H₁₅NO, MW: 141 g/mol) but differs in methyl group placement (positions 1, 2, and 5). This isomer is a key intermediate in the synthesis of promedol, an opioid analgesic.

Parameter 1,2,3-Trimethylpiperidin-4-one 1,2,5-Trimethylpiperidin-4-one
Molecular Formula C₈H₁₅NO C₈H₁₅NO
Molecular Weight (g/mol) 141 141
Substituent Positions 1, 2, 3 1, 2, 5
Key Applications Bio-oil component (1.69% area) Pharmaceutical intermediate
Synthesis Accessibility Discontinued Industrially optimized

Parent Compound: Piperidin-4-one

Piperidin-4-one (CAS: 41661-47-6, C₅H₉NO, MW: 99.13 g/mol) serves as the unsubstituted precursor. It is widely utilized in drug synthesis due to its reactive ketone group and nitrogen atom, enabling derivatization into compounds like chromeno-pyrimidines and antipsychotic agents . Unlike its methylated derivatives, piperidin-4-one is commercially available and has well-documented safety protocols .

Parameter This compound Piperidin-4-one
Molecular Formula C₈H₁₅NO C₅H₉NO
Molecular Weight (g/mol) 141 99.13
Functional Groups Three methyl groups, one ketone One ketone
Pharmaceutical Relevance Limited High (building block for drugs)
Safety Data Not available Detailed (skin/eye irritation risks)

Other Piperidinone Derivatives

  • 3-Octanamine (C₈H₁₉N, MW: 129 g/mol): A structurally distinct amine found in bio-oil, lacking the ketone group critical to piperidinone reactivity .
  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives: Complex heterocycles incorporating piperidine or piperazine moieties, highlighting the versatility of piperidinone scaffolds in drug design .

Key Research Findings and Implications

Substituent Position Dictates Utility : The placement of methyl groups significantly impacts applications. For example, 1,2,5-trimethylpiperidin-4-one is prioritized in pharmaceuticals due to optimized synthesis , while this compound’s irregular commercial status suggests synthetic or stability challenges .

Thermal Behavior : this compound’s presence in bio-oil (1.69% area) indicates moderate thermal stability during pyrolysis, though its low concentration limits industrial relevance .

Data Discrepancies: Conflicting molecular formulas for this compound (C₈H₁₅NO vs. C₈H₁₆ClNO) underscore the need for rigorous verification in chemical databases .

Biological Activity

1,2,3-Trimethylpiperidin-4-one (TMP) is a heterocyclic organic compound with the molecular formula C8H15NO. As a derivative of piperidine, it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C8H15NO
  • IUPAC Name: this compound

Synthesis Methods:

  • Condensation Reaction: TMP can be synthesized via the reaction of ethyl acetoacetate with an amine under acidic conditions.
  • Cyclization and Methylation: Subsequent cyclization and methylation steps are employed to achieve the final product.

TMP exhibits biological activity through various mechanisms:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter synthesis, affecting various biochemical pathways.
  • Receptor Modulation: TMP can interact with receptors, potentially altering cellular signaling processes.

Antimicrobial Properties

Research indicates that TMP possesses significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Anticancer Effects

TMP has shown promise in cancer research:

  • Cell Proliferation Inhibition: Studies reveal that TMP can inhibit the proliferation of cancer cells in vitro by inducing apoptosis.
  • Mechanistic Insights: Its anticancer activity is linked to the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of TMP revealed that it inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In a recent study on human cancer cell lines, TMP exhibited cytotoxic effects. The following results were noted:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that TMP may serve as a lead compound for developing new anticancer agents.

Research Applications

  • Pharmaceutical Development: TMP is utilized as a precursor in synthesizing various pharmaceutical compounds with analgesic and anti-inflammatory properties.
  • Chemical Research: It serves as an intermediate in the synthesis of complex organic molecules and is valuable in medicinal chemistry for scaffold design.

Comparison with Similar Compounds

The biological activity of TMP can be compared with other piperidine derivatives:

CompoundBiological ActivityUnique Features
1,2,5-Trimethylpiperidin-4-oneModerate antibacterial propertiesDifferent methyl group positioning
Piperidin-4-oneBasic pharmacological activityParent compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3-Trimethylpiperidin-4-one, and how do reaction conditions influence yield?

  • Methodology : Optimize alkylation or condensation reactions using methylating agents (e.g., methyl iodide) on piperidin-4-one precursors. Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) critically affect regioselectivity and byproduct formation. Monitor reaction progress via TLC or GC-MS .
  • Key Considerations : Catalytic bases (e.g., K₂CO₃) enhance methylation efficiency, while excess methylating agents may lead to over-alkylation. Purification via fractional distillation or column chromatography is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow GHS hazard classifications: Use PPE (gloves, goggles) to prevent skin/eye irritation (H315, H319). Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation. Ventilation systems must mitigate respiratory risks (H335) .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Immediate rinsing with water is required for eye/skin exposure .

Q. How is this compound utilized as a precursor in pharmaceutical research?

  • Methodology : Functionalize the ketone group via reductive amination or Grignard reactions to generate bioactive analogs. For example, it serves as a scaffold for CNS-targeting molecules by introducing aryl or heteroaryl substituents .
  • Case Study : Derivatives of piperidin-4-one exhibit binding affinity for serotonin receptors, validated via radioligand assays and molecular docking .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign methyl group signals (δ 1.0–1.5 ppm for CH₃) and carbonyl carbon (δ ~210 ppm). Use DEPT-135 to distinguish CH₃ from CH₂ groups .
  • Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 141 for [M+H]⁺) and fragmentation patterns to confirm substitution patterns .
    • Data Interpretation : Compare experimental spectra with NIST reference data to validate purity and structural integrity .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

  • Methodology : Conduct systematic meta-analyses of in vitro/in vivo studies, focusing on variables like assay conditions (pH, temperature) and cell lines. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from differences in enzyme sources (human vs. electric eel) or solvent systems (DMSO vs. PBS) .

Q. What strategies improve the regioselectivity of this compound derivatization?

  • Methodology :

  • Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitutions to the 4-position.
  • Steric Effects : Bulky substituents on the piperidine ring reduce unwanted side reactions at crowded positions .
    • Experimental Design : Optimize molar ratios of reactants and employ kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) .

Q. How does purity (>98%) impact the reproducibility of pharmacological studies involving this compound?

  • Methodology : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and Karl Fischer titration for moisture content. Impurities >2% (e.g., unreacted precursors) can skew dose-response curves .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to assess shelf-life and storage recommendations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1,2,3-Trimethylpiperidin-4-one

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